molecular formula C8H5ClF3NO2 B13103766 N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride

Cat. No.: B13103766
M. Wt: 239.58 g/mol
InChI Key: LCZKSSFWTSEFBD-QPEQYQDCSA-N
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Description

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO It is known for its unique structure, which includes a trifluoromethoxy group attached to a benzimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride typically involves the reaction of 2-(trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzimidoyl chloride moiety can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the hydroxylamine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are substituted benzimidoyl derivatives, where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
  • 3-Chloro-4-(trifluoromethoxy)benzoyl chloride
  • 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride

Uniqueness

N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride is unique due to the presence of both the trifluoromethoxy group and the hydroxylamine group. This combination imparts distinctive chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

(1Z)-N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H/b13-7-

InChI Key

LCZKSSFWTSEFBD-QPEQYQDCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/Cl)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F

Origin of Product

United States

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